molecular formula C13H12F3NO2 B2845918 2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one CAS No. 2126162-97-6

2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one

Cat. No.: B2845918
CAS No.: 2126162-97-6
M. Wt: 271.239
InChI Key: ITKBZCZZROAREN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C13H12F3NO2 and its molecular weight is 271.239. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Regio- and Diastereoselective Ring-Opening Reactions : The regiospecific and diastereoselective ring-opening of optically pure oxiranes with tetrahydroquinolines highlights the potential of fluorinated compounds in synthesizing cholesteryl ester transfer protein (CETP) inhibitors with high purity and yield, without the need for rare earth metal salts or column chromatography for purification (Li et al., 2010).
  • Fluorinated Derivatives for Analgesic and Anti-inflammatory Agents : The synthesis and evaluation of novel 4-substituted-7-trifluoromethylquinoline derivatives for their anti-inflammatory, analgesic, and ulcerogenic properties, alongside their nitric oxide release ability, demonstrates the versatility of fluorinated compounds in medicinal chemistry (Abadi, Hegazy, & El-Zaher, 2005).
  • Alkylation in Superacidic Media : The alkylation of benzene with cyclic ethers catalyzed by superacidic trifluoromethanesulfonic acid (TFSA) results in phenyl-substituted compounds, highlighting a potential route for synthesizing complex fluorinated molecules (Molnár, Ledneczki, Bucsi, & Bartók, 2003).

Applications in Catalysis and Synthesis

  • Water-Soluble Arene Ruthenium Catalysts : The development of cationic organometallic aqua complexes for the transfer hydrogenation of prochiral aryl ketones and imines in aqueous solution provides an environmentally friendly access to isoquinoline alkaloids and related compounds (Canivet & Süss-Fink, 2007).
  • Asymmetric Synthesis from Amino Acids : The reaction of isoquinolines with N-arylsulfonylamino acid fluorides demonstrates a stereoselective pathway to dihydroimidazo[2,1-a]isoquinolin-3-ones, illustrating the utility of fluorinated compounds in asymmetric synthesis (Sieck, Ehwald, & Liebscher, 2005).

Properties

IUPAC Name

2,2,2-trifluoro-1-[7-(oxiran-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)12(18)17-4-3-8-1-2-9(11-7-19-11)5-10(8)6-17/h1-2,5,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKBZCZZROAREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C3CO3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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